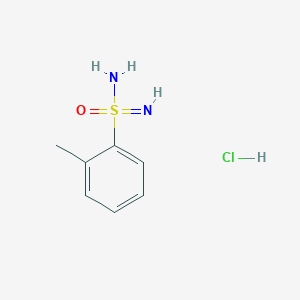
2-Methylbenzene-1-sulfonoimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzene-1-sulfonoimidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 g/mol . This compound is known for its unique structure, which includes a sulfonoimidamide group attached to a methylbenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzene-1-sulfonoimidamide hydrochloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1-sulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: The sulfonoimidamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylbenzene-1-sulfonoimidamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonoimidamide group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share a similar sulfonamide group but differ in their overall structure and properties.
Sulfoximines: These compounds contain a sulfoximine group and are known for their unique chemical reactivity and biological activity.
Sulfonimidates: These compounds are structurally related and are used as intermediates in the synthesis of sulfonimidamides and other sulfur-containing compounds.
Uniqueness
2-Methylbenzene-1-sulfonoimidamide hydrochloride is unique due to its specific combination of a methylbenzene ring and a sulfonoimidamide group. This structure imparts distinctive chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H11ClN2OS |
|---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
1-(aminosulfonimidoyl)-2-methylbenzene;hydrochloride |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H3,8,9,10);1H |
InChI Key |
CAYFIPMIGYBPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=N)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















